

Application Note and Protocol: HPLC Analysis of Dihydroergotoxine Mesylate

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Compound of Interest

Compound Name: Dihydroergotoxine (mesylate)

Cat. No.: B8068864

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Introduction

Dihydroergotoxine mesylate is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro- α -ergocryptine and dihydro- β -ergocryptine. It is used for the treatment of cognitive impairment in the elderly.^[1] Accurate and precise analytical methods are crucial for the quality control of dihydroergotoxine mesylate in pharmaceutical formulations. This document provides a detailed protocol for the analysis of the four main components of dihydroergotoxine mesylate using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the separation of ergot alkaloids.^[2]

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of dihydroergocristine, dihydroergocornine, dihydro- α -ergocryptine, and dihydro- β -ergocryptine.

Materials and Reagents

- Dihydroergotoxine mesylate reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Ammonium acetate
- Phosphoric acid
- Water (HPLC grade)
- Caffeine (Internal Standard)

Instrumentation

A standard HPLC system equipped with:

- Quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis detector

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of the four components of dihydroergotoxine mesylate.

Parameter	Value
Column	BDS Hypersil C8 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile, Methanol, and Ammonium Acetate buffer (pH 3.5, adjusted with 10% v/v phosphoric acid)
Flow Rate	2.0 mL/min
Injection Volume	20 µL
Column Temperature	25 °C
Detection Wavelength	220 nm
Internal Standard	Caffeine

Preparation of Solutions

2.4.1. Mobile Phase Preparation

Prepare an aqueous solution of ammonium acetate and adjust the pH to 3.5 using 10% v/v phosphoric acid. The final mobile phase is a mixture of this inorganic buffer with acetonitrile and methanol.

2.4.2. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of Dihydroergotoxine mesylate reference standard and Caffeine (internal standard) in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

2.4.3. Sample Preparation

For tablet dosage forms, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the diluent. Sonicate for 15 minutes and then dilute to the final concentration with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.

System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

Linearity

Component	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Dihydroergocristine mesylate	2.50 - 500.00	≥ 0.999
Dihydroergocornine mesylate	(Similar to Dihydroergocristine)	≥ 0.999
Dihydro-alpha-ergocryptine mesylate	(Similar to Dihydroergocristine)	≥ 0.999
Dihydro-beta-ergocryptine mesylate	(Similar to Dihydroergocristine)	≥ 0.999

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Component	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
Dihydroergocristine mesylate	0.07	0.21
Dihydroergocornine mesylate	(Similar to Dihydroergocristine)	(Similar to Dihydroergocristine)
Dihydro-alpha-ergocryptine mesylate	(Similar to Dihydroergocristine)	(Similar to Dihydroergocristine)
Dihydro-beta-ergocryptine mesylate	(Similar to Dihydroergocristine)	(Similar to Dihydroergocristine)

Data for Dihydroergocristine mesylate is based on a validated method for its simultaneous determination with other compounds.[3] Similar performance is expected for the other components of dihydroergotoxine.

Chromatographic Parameters

Compound	Retention Time (min)
Caffeine (Internal Standard)	1.277
Dihydroergocristine mesylate	3.799

Retention times for the other components are expected to be in a similar range, allowing for complete baseline separation in approximately 15 minutes.[2][3]

Experimental Workflow



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Caption: Workflow for the HPLC analysis of Dihydroergotoxine Mesylate.

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References

- 1. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroergotoxine: separation and determination of four components by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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